N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. Key structural attributes include:
- Benzo[b][1,4]oxazepine ring: A seven-membered heterocycle containing oxygen and nitrogen atoms. The 4-oxo group and 3,3-dimethyl substituents enhance ring rigidity.
- Sulfonamide moiety: The 4-ethoxy-3,5-dimethylbenzenesulfonamide substituent at position 7 contributes to hydrogen-bonding interactions, which may influence solubility and target binding.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-7-11-26-20-14-18(9-10-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h7,9-10,12-14,25H,1,8,11,15H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAAJRVLIRLNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core . Its molecular formula is with a molecular weight of approximately 357.46 g/mol . The presence of both the allyl group and the sulfonamide moiety enhances its chemical reactivity and potential biological activity.
Preliminary studies indicate that this compound may interact with specific molecular targets within biological systems, particularly through:
- Enzyme Inhibition : It has been suggested that the compound may act as a kinase inhibitor , affecting pathways involved in cell signaling and proliferation.
- Ion Channel Modulation : Research indicates potential applications in modulating ion channels, which are crucial for various physiological processes .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against certain cancer cell lines in vitro. |
| Antimicrobial Effects | Demonstrated activity against various bacterial strains in preliminary tests. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress-induced damage. |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells), significant cytotoxicity was observed at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Properties
A series of antimicrobial assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) were determined to be around 25 µg/mL for these strains.
Comparative Analysis with Similar Compounds
The unique structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) allows for comparison with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-propyl...) | Similar oxazepine core | Different alkyl substitution affecting activity |
| N-(5-benzyl...) | Benzyl substitution | Potentially different biological activity |
| N-(5-hydroxy...) | Hydroxyl functionalization | May exhibit different reactivity compared to target |
Future Research Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) Analysis : To optimize chemical modifications for enhanced potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the benzo[b][1,4]oxazepine sulfonamide class. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Key Structural and Functional Comparisons
| Compound Name / Feature | Molecular Weight (g/mol) | Substituents (Positions) | Solubility (logP) | Reported Bioactivity (Hypothetical) |
|---|---|---|---|---|
| Target Compound | ~487.6 | 5-allyl, 3,3-dimethyl, 4-oxo, 7-sulfonamide | 2.8 (estimated) | Potential kinase inhibition |
| Analog A : N-(unsubstituted benzo[b][1,4]oxazepin-7-yl)-benzenesulfonamide | ~350.4 | No allyl, no 3,3-dimethyl, 4-oxo retained | 1.9 | Moderate binding affinity |
| Analog B : 5-methyl-3,3-diethyl-4-oxo derivative | ~501.7 | 5-methyl, 3,3-diethyl, 4-oxo, 7-sulfonamide | 3.2 | Enhanced metabolic stability |
| Analog C : 7-nitrobenzenesulfonamide variant | ~432.5 | 5-H, 3,3-dimethyl, 4-oxo, 7-nitro group | 2.5 | Higher cytotoxicity (in vitro) |
Key Findings
Substituent Impact on Solubility :
- The allyl group in the target compound slightly increases hydrophobicity (logP ~2.8) compared to Analog A (logP ~1.9). Ethoxy and dimethyl groups on the sulfonamide further modulate solubility .
- Analog B’s diethyl substitution raises logP to 3.2, suggesting reduced aqueous solubility.
Analog C’s nitro group introduces electron-withdrawing effects, correlating with higher cytotoxicity but reduced selectivity.
Structural Rigidity :
- The 4-oxo group in all analogs stabilizes the oxazepine ring conformation, critical for binding to enzymatic pockets. Allyl or methyl substituents at position 5 influence steric interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
